Mibefradil - 116644-53-2

Mibefradil

Catalog Number: EVT-253180
CAS Number: 116644-53-2
Molecular Formula: C29H38FN3O3
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mibefradil is a member of tetralins. It has a role as a T-type calcium channel blocker.
Mibefradil was withdrawn from the market in 1998 because of potentially harmful interactions with other drugs.
A benzimidazoyl-substituted tetraline that selectively binds and inhibits CALCIUM CHANNELS, T-TYPE.
Synthesis Analysis

The synthesis of mibefradil has been explored in various studies, focusing on creating analogues to enhance its efficacy and stability. One notable method involves the Reformatsky reaction, which is a diastereoselective intermolecular reaction that allows for the construction of the dihydrobenzopyran structure characteristic of mibefradil derivatives. Another effective approach is the intramolecular carbonyl-ene cyclization, which yields key intermediates in a stereoselective manner, facilitating the production of multiple analogues with improved biological activity against T-type calcium channels .

Key Synthetic Steps:

  1. Reformatsky Reaction: Utilizes zinc to facilitate the coupling of aldehydes with α-halo esters.
  2. Carbonyl-Ene Cyclization: Involves the formation of cyclic compounds through the reaction of alkenes with carbonyl compounds.

These methods have successfully led to the synthesis of 22 new mibefradil analogues, enhancing their metabolic stability and reducing inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Molecular Structure Analysis

Mibefradil's molecular structure can be represented by its chemical formula C19H24N2O3C_{19}H_{24}N_2O_3. The compound features a tertraline core with substituents that confer its unique properties. The presence of a dihydrobenzopyran moiety is significant for its activity against T-type calcium channels.

Structural Characteristics:

  • Molecular Weight: Approximately 320.41 g/mol.
  • Functional Groups: Includes an amine group and multiple aromatic rings, which contribute to its pharmacological activity.

The structural configuration allows mibefradil to selectively block T-type calcium channels while sparing L-type channels, which is critical for its therapeutic effects .

Chemical Reactions Analysis

Mibefradil participates in various chemical reactions primarily related to its interaction with biological systems. Notably, it can undergo metabolic transformations mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to potential drug-drug interactions when co-administered with other medications.

Relevant Reactions:

  • Oxidation: Mibefradil is subject to oxidative metabolism, affecting its pharmacokinetics.
  • Conjugation: Involves phase II reactions where metabolites are conjugated with glucuronic acid or sulfate for excretion.

Understanding these reactions is essential for predicting drug interactions and optimizing therapeutic regimens involving mibefradil .

Mechanism of Action

Mibefradil exerts its pharmacological effects primarily through selective inhibition of T-type calcium channels (Cav3.1, Cav3.2). This action leads to reduced intracellular calcium levels, resulting in vasodilation and decreased vascular resistance.

Mechanistic Insights:

  • Calcium Channel Blockade: Mibefradil binds to the channel's inactivated state, preventing calcium influx.
  • Vasodilation: This blockade results in relaxation of smooth muscle cells in blood vessels, lowering blood pressure.

Clinical studies have demonstrated that mibefradil effectively reduces blood pressure and improves exercise capacity in patients with hypertension and angina pectoris without causing significant negative inotropic effects .

Physical and Chemical Properties Analysis

Mibefradil exhibits several physical and chemical properties that influence its pharmacological profile:

Properties:

  • Solubility: Moderately soluble in water; solubility increases in organic solvents.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • pKa Values: Reflects its ionization state at physiological pH, influencing absorption and distribution.

These properties are critical for formulation development and determining the optimal delivery method for therapeutic use .

Applications

Mibefradil has been primarily utilized in clinical settings for managing hypertension and angina pectoris. Its unique mechanism allows it to be effective as a standalone therapy or in combination with other antihypertensive agents such as beta-blockers.

Therapeutic Applications:

  • Hypertension Management: Effective in lowering blood pressure over 24 hours.
  • Angina Pectoris Treatment: Provides relief from symptoms associated with chronic stable angina.
  • Research Applications: Investigated as a potential radiosensitizer in cancer therapies due to its effects on calcium signaling pathways.

Properties

CAS Number

116644-53-2

Product Name

Mibefradil

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate

Molecular Formula

C29H38FN3O3

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1

InChI Key

HBNPJJILLOYFJU-VMPREFPWSA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Synonyms

2-(2-((3-(1H-benzo[d]imidazol-2-yl)propyl)(methyl)amino)ethyl)-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl 2-methoxyacetate

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.